molecular formula C16H23NO3 B4314105 4-HYDROXY-3,4,5-TRIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE

4-HYDROXY-3,4,5-TRIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE

Cat. No.: B4314105
M. Wt: 277.36 g/mol
InChI Key: FRRWRMYXMRPKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-HYDROXY-3,4,5-TRIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-3,4,5-TRIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE typically involves the reaction of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Involving the formation of the oxazolidinone ring from amino alcohols and carbonyl compounds.

    Substitution Reactions: Introducing the hydroxy and methyl groups at specific positions on the oxazolidinone ring.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxazolidinone ring, potentially altering its biological activity.

    Substitution: Various substitution reactions can introduce different substituents on the oxazolidinone ring, affecting its chemical properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Including transition metal catalysts for specific reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They may include various oxazolidinone derivatives with altered functional groups and biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: As an enzyme inhibitor or modulator of biological pathways.

    Medicine: Potential use as an antibiotic or therapeutic agent.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-HYDROXY-3,4,5-TRIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site.

    Receptors: Modulation of receptor activity through binding interactions.

    Pathways: Alteration of biological pathways by affecting key regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.

    Tedizolid: Another oxazolidinone antibiotic with similar applications.

Uniqueness

4-HYDROXY-3,4,5-TRIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE may have unique structural features or biological activities that distinguish it from other oxazolidinones. These differences can be explored through comparative studies and experimental research.

Properties

IUPAC Name

4-hydroxy-3,4,5-trimethyl-5-(2-methyl-2-phenylpropyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-14(2,12-9-7-6-8-10-12)11-15(3)16(4,19)17(5)13(18)20-15/h6-10,19H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRWRMYXMRPKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)C)(C)O)CC(C)(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-HYDROXY-3,4,5-TRIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 2
Reactant of Route 2
4-HYDROXY-3,4,5-TRIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 3
4-HYDROXY-3,4,5-TRIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 4
Reactant of Route 4
4-HYDROXY-3,4,5-TRIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 5
4-HYDROXY-3,4,5-TRIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 6
4-HYDROXY-3,4,5-TRIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.